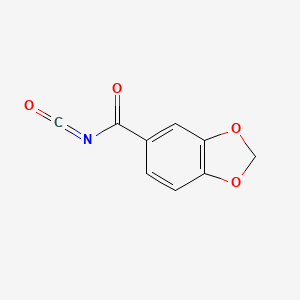

3,4-Methylenedioxybenzoyl isocyanate

Descripción

3,4-Methylenedioxybenzoyl isocyanate is an aromatic isocyanate characterized by a benzoyl group (C₆H₅CO-) attached to a methylenedioxy-substituted benzene ring (O-CH₂-O bridge) and a reactive isocyanate (-NCO) group. The methylenedioxy moiety imparts electronic effects due to its electron-withdrawing nature, influencing the compound’s reactivity and stability. This structure positions it as a specialized intermediate in pharmaceuticals and agrochemicals, where controlled reactivity is critical .

Propiedades

Fórmula molecular |

C9H5NO4 |

|---|---|

Peso molecular |

191.14 g/mol |

Nombre IUPAC |

1,3-benzodioxole-5-carbonyl isocyanate |

InChI |

InChI=1S/C9H5NO4/c11-4-10-9(12)6-1-2-7-8(3-6)14-5-13-7/h1-3H,5H2 |

Clave InChI |

LPMQRYZFOLOHKQ-UHFFFAOYSA-N |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C(=O)N=C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Isocyanates

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 3,4-methylenedioxybenzoyl isocyanate but differ in substituents, leading to distinct properties:

Table 1: Key Structural Differences and Electronic Effects

- Electrophilicity : The benzoyl and methylenedioxy groups in the target compound enhance the electrophilicity of the isocyanate group compared to methoxy or alkyl-substituted analogs. However, it is less reactive than chlorinated derivatives like 3,4-dichlorophenylisocyanate, where chlorine atoms exert stronger electron-withdrawing effects .

- Steric Effects : Bulky substituents (e.g., phenethyl in 3,4-methylenedioxyphenethyl isocyanate) reduce accessibility to the isocyanate group, slowing nucleophilic reactions compared to the benzoyl analog .

Table 3: Hazard Comparison

Research Findings and Reactivity Trends

- Reactivity with Amines : 3,4-Methylenedioxybenzoyl isocyanate reacts slower with aliphatic amines than 3,4-dichlorophenylisocyanate but faster than dimethoxybenzyl analogs due to its intermediate electrophilicity .

- Thermal Stability : The methylenedioxy-benzoyl structure enhances thermal stability compared to phenethyl or aliphatic isocyanates, making it suitable for high-temperature applications .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.